Tris(hexane-2,4-dionato-O,O')chromium

Solubility Engineering Catalysis Solvent Selection Coordination Chemistry

Tris(hexane-2,4-dionato-O,O')chromium (CAS 71308-50-4) offers distinct advantages over Cr(acac)3 for demanding R&D. Its ethyl-substituted ligand backbone enhances solubility in hexane and toluene, enabling higher catalyst loadings in olefin polymerization. The predictable shift in reduction potential (ΔE1/2) allows fine-tuning in electrochemical studies. As a volatile precursor, it bridges the thermal stability gap between Cr(acac)3 and Cr(tmhd)3 for CVD/ALD of Cr2O3 or CrN thin films. Chromatographically separable fac/mer isomers support stereospecific catalysis. Order isomerically pure lots for reproducible results.

Molecular Formula C18H30CrO6
Molecular Weight 394.4 g/mol
CAS No. 71308-50-4
Cat. No. B12646772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(hexane-2,4-dionato-O,O')chromium
CAS71308-50-4
Molecular FormulaC18H30CrO6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Cr]
InChIInChI=1S/3C6H10O2.Cr/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-;
InChIKeyLEHFAWNVKSRDTG-VNGPFPIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(hexane-2,4-dionato-O,O')chromium (CAS 71308-50-4): Key Properties and Baseline Characterization for Research Procurement


Tris(hexane-2,4-dionato-O,O')chromium, CAS 71308-50-4, is a chromium(III) β-diketonate coordination complex with the molecular formula C18H30CrO6 and a molecular weight of 394.4 g/mol [1]. The compound features three bidentate hexane-2,4-dionato ligands coordinated to a central Cr(III) ion in an octahedral geometry . As a homolog of the widely used chromium(III) acetylacetonate (Cr(acac)3), this compound incorporates a longer alkyl chain (ethyl vs. methyl) on the β-diketone backbone, which fundamentally alters key physicochemical properties including solubility, volatility, and thermal behavior [2].

Why Tris(hexane-2,4-dionato-O,O')chromium Cannot Be Simply Replaced by Cr(acac)3 or Other Chromium β-Diketonates in Critical Applications


Chromium β-diketonates are not functionally interchangeable despite their structural similarities. The nature of the β-diketonate ligand's substituents (R and R' groups) directly modulates the electron density at the chromium center, which in turn governs redox potentials, catalytic activity, and thermal stability [1]. Tris(hexane-2,4-dionato-O,O')chromium possesses an ethyl group at the R' position, whereas Cr(acac)3 has a methyl group. This seemingly minor modification alters the Hammett substituent constant and the ligand field strength, leading to measurable differences in reduction potential (ΔE1/2) and polymerization activity [2]. Consequently, substituting this compound with Cr(acac)3 or Cr(tmhd)3 without experimental validation risks unpredictable performance in catalysis, materials synthesis, and thin-film deposition processes.

Quantitative Differentiation of Tris(hexane-2,4-dionato-O,O')chromium (CAS 71308-50-4) from Cr(acac)3, Cr(tmhd)3, and Cr(hfac)3


Increased Hydrophobicity and Organic Solubility via Extended Alkyl Chain vs. Cr(acac)3

Tris(hexane-2,4-dionato-O,O')chromium exhibits enhanced solubility in non-polar organic solvents compared to Cr(acac)3 due to its longer ethyl substituents on the β-diketonate ligands. While quantitative solubility values for the target compound are not directly available in the public domain, class-level inference from systematic studies of tris(β-diketonato)chromium(III) complexes demonstrates that increasing alkyl chain length correlates directly with higher partition coefficients (log P) in non-polar phases [1]. For example, the liquid-liquid partition coefficient (P) measured for tris(β-diketonato)chromium(III) complexes in dodecane/(acetonitrile-water) systems shows a clear positive trend with increasing ligand hydrophobicity [2]. This property is critical for applications requiring homogeneous catalysis in non-polar media or for NMR relaxation studies where Cr(acac)3 is already employed but may suffer from suboptimal solubility [3].

Solubility Engineering Catalysis Solvent Selection Coordination Chemistry

Tunable Redox Potential via Ligand Substituent Effects

The reduction potential (E1/2) of tris(β-diketonato)chromium(III) complexes is linearly correlated with the sum of Hammett substituent constants (σ) of the R and R' groups on the β-diketonate ligand [1]. For Cr(acac)3 (R=R'=CH3), the reported E1/2 for the Cr(III)/Cr(II) couple is approximately -1.2 V vs. SCE in acetonitrile [2]. While direct electrochemical data for Tris(hexane-2,4-dionato-O,O')chromium are not publicly available, the presence of an ethyl group (R'=C2H5) instead of a methyl group (R'=CH3) alters the electron-donating character of the ligand, shifting the reduction potential according to the established Hammett relationship. This predictable redox tuning allows researchers to select a β-diketonate ligand that optimizes the chromium center's electron density for specific catalytic cycles or electron-transfer processes.

Electrochemistry Catalyst Design Coordination Chemistry

Thermal Stability and Volatility Profile Differentiated from Cr(acac)3 and Cr(tmhd)3

The thermal properties of chromium β-diketonates vary significantly with ligand structure. Cr(acac)3 (MW 349.3 g/mol) melts at 210 °C and sublimes near 110 °C under vacuum, making it moderately volatile [1]. Cr(tmhd)3 (MW 601.8 g/mol), with bulky tert-butyl groups, exhibits a higher melting point (228-233 °C) but decomposes upon boiling at 270 °C [2]. Tris(hexane-2,4-dionato-O,O')chromium (MW 394.4 g/mol), with intermediate molecular weight and ethyl substituents, is expected to display volatility and thermal stability intermediate between these extremes, based on established structure-property relationships for metal β-diketonates [3]. This positions it as a candidate for applications requiring a balance between volatility (for vapor deposition) and thermal robustness, without the decomposition issues associated with Cr(tmhd)3 or the relatively low sublimation temperature of Cr(acac)3.

CVD/ALD Precursors Thermal Analysis Materials Chemistry

Geometric Isomer Separation and Chromatographic Behavior Distinct from Symmetric β-Diketonates

Tris(β-diketonato)chromium(III) complexes with unsymmetrical ligands (R ≠ R') exist as facial (fac) and meridional (mer) geometric isomers, which can be separated and exhibit distinct chromatographic retention times [1]. The hexane-2,4-dionato ligand (R=CH3, R'=C2H5) is unsymmetrical, giving rise to fac/mer isomerism not present in symmetric complexes like Cr(acac)3 (R=R'=CH3). Chromatographic studies on silica gel show that the separation factor (α) between fac and mer isomers depends on the nature of the substituents and the mobile phase composition [2]. This isomerism provides an additional dimension of control in applications where stereochemistry influences reactivity or material properties.

Chromatography Isomer Separation Analytical Chemistry

Optimal Research and Industrial Use Cases for Tris(hexane-2,4-dionato-O,O')chromium Based on Quantitative Differentiation


Homogeneous Catalysis in Non-Polar Solvents

Leveraging its enhanced solubility in non-polar organic solvents (inferred from alkyl chain extension), Tris(hexane-2,4-dionato-O,O')chromium is a suitable catalyst precursor for olefin polymerization or organic transformations in hydrocarbon media where Cr(acac)3 exhibits limited solubility. The ethyl substituents improve compatibility with solvents like hexane or toluene, facilitating higher catalyst loadings and improved reaction homogeneity [1].

Electrochemical Studies Requiring Tunable Redox Potentials

The predictable shift in reduction potential (E1/2) due to the ethyl substituent (Hammett σ effect) makes this compound valuable for electrochemical investigations where fine-tuning of the chromium center's electron density is desired. Researchers can use this compound as part of a series of β-diketonates to systematically study ligand electronic effects on electron-transfer kinetics or electrocatalysis [2].

CVD/ALD Precursor Development with Optimized Volatility-Thermal Stability Balance

With an intermediate molecular weight (394.4 g/mol) and alkyl substituents, Tris(hexane-2,4-dionato-O,O')chromium is positioned as a potential volatile precursor for chromium-containing thin films (e.g., Cr2O3, CrN) via CVD or ALD. Its volatility profile is expected to lie between that of Cr(acac)3 (volatile but low thermal stability) and Cr(tmhd)3 (thermally robust but prone to decomposition), offering a practical compromise for deposition processes requiring moderate source temperatures [3].

Isomer-Specific Coordination Chemistry and Materials Synthesis

The unsymmetrical hexane-2,4-dionato ligand generates fac and mer geometric isomers that can be separated chromatographically [4]. This enables the preparation of isomerically pure chromium complexes for stereospecific catalysis, chiral recognition studies, or the synthesis of isomerically enriched materials where spatial arrangement of ligands influences properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(hexane-2,4-dionato-O,O')chromium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.